molecular formula C12H19N3O B5974608 N-cycloheptyl-1-methyl-1H-pyrazole-3-carboxamide

N-cycloheptyl-1-methyl-1H-pyrazole-3-carboxamide

Cat. No. B5974608
M. Wt: 221.30 g/mol
InChI Key: IHODDFJBZBLWTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-1-methyl-1H-pyrazole-3-carboxamide, also known as CAY10505, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of pyrazole carboxamides and has been found to exhibit promising pharmacological properties.

Mechanism of Action

The exact mechanism of action of N-cycloheptyl-1-methyl-1H-pyrazole-3-carboxamide is not fully understood. However, it has been suggested that it acts by inhibiting the production of inflammatory cytokines and prostaglandins. It has also been found to modulate the activity of ion channels, which may contribute to its analgesic and anticonvulsant properties.
Biochemical and Physiological Effects
N-cycloheptyl-1-methyl-1H-pyrazole-3-carboxamide has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation, alleviate pain, and prevent seizures. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-cycloheptyl-1-methyl-1H-pyrazole-3-carboxamide in lab experiments is its potent pharmacological activity. It has been found to be effective at low doses, which makes it a cost-effective option for researchers. However, one of the limitations is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.

Future Directions

There are several future directions for the research on N-cycloheptyl-1-methyl-1H-pyrazole-3-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as an analgesic and anticonvulsant. Further research is needed to fully understand the mechanism of action and to determine the optimal dose and route of administration for these potential therapeutic applications.
In conclusion, N-cycloheptyl-1-methyl-1H-pyrazole-3-carboxamide is a promising chemical compound that has been extensively studied for its potential therapeutic applications. Its potent pharmacological activity and potential use in the treatment of various diseases make it an area of interest for future research. However, further studies are needed to fully understand its mechanism of action and to determine its safety and efficacy.

Synthesis Methods

The synthesis of N-cycloheptyl-1-methyl-1H-pyrazole-3-carboxamide involves the reaction of cycloheptanone with hydrazine hydrate to form cycloheptanone hydrazone. The hydrazone is then treated with methyl iodide to produce N-methylcycloheptyl hydrazine. The final step involves the reaction of N-methylcycloheptyl hydrazine with ethyl chloroformate to yield N-cycloheptyl-1-methyl-1H-pyrazole-3-carboxamide.

Scientific Research Applications

N-cycloheptyl-1-methyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

N-cycloheptyl-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-15-9-8-11(14-15)12(16)13-10-6-4-2-3-5-7-10/h8-10H,2-7H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHODDFJBZBLWTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cycloheptyl-1-methyl-1H-pyrazole-3-carboxamide

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